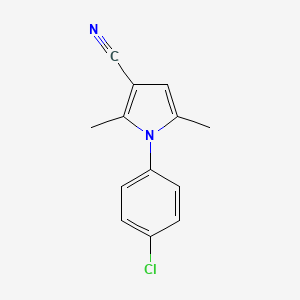

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 4-chlorophenyl group, two methyl groups at positions 2 and 5, and a carbonitrile group at position 3. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Métodos De Preparación

The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it. Common reagents for these reactions include halogens, acids, and bases.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions, including:

- Oxidation : Forms pyrrole oxides.

- Reduction : Yields pyrrolidine derivatives.

- Substitution : Electrophilic substitution due to the electron-rich nature of the pyrrole ring.

Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic |

| Reduction | Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4) | Catalytic hydrogenation |

| Substitution | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | Standard electrophilic conditions |

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Demonstrated significant activity against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values are as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

- Anti-inflammatory Activity : The compound has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammatory responses. The inhibition percentages are summarized below:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | LOX Inhibition (%) |

|---|---|---|---|

| This compound | 78 | 82 | 68 |

Medicine

In medicinal chemistry, this compound is explored as a lead for developing new pharmaceuticals. Its structural properties suggest potential as an inhibitor for key enzymes involved in various diseases, including cancer and infectious diseases.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Anticancer Properties : Research indicates that modifications in the pyrrole structure can enhance anticancer activity against various cancer cell lines.

- Antileishmanial Activity : Similar compounds have shown promising results against Leishmania species, suggesting that structural modifications can lead to increased efficacy against parasitic infections.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared to other pyrrole derivatives, such as:

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The presence of a methyl group instead of chlorine can affect the compound’s electronic properties and interactions.

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The fluorine atom can enhance the compound’s stability and influence its pharmacokinetic properties.

Actividad Biológica

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a compound belonging to the pyrrole family, characterized by its unique five-membered ring structure containing one nitrogen atom. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following attributes:

- IUPAC Name : 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile

- CAS Number : 866152-54-7

- Molecular Formula : C13H11ClN2

- Molecular Weight : 232.7 g/mol

The presence of a chlorophenyl group and a carbonitrile group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to bind with specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways.

Antiviral Activity

Recent studies have indicated that pyrrole derivatives exhibit notable antiviral properties. In particular, compounds similar to this compound have shown efficacy against viral infections by interfering with viral replication processes.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that derivatives of pyrrole exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cancer type .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Effective against viral replication | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | Bromine instead of chlorine | Similar anticancer properties |

| 1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | Methyl group instead of chlorine | Altered pharmacokinetics |

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKOFLYZYREQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.